molecular formula C19H14ClNO4S2 B11647507 2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate

2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate

Cat. No.: B11647507
M. Wt: 419.9 g/mol
InChI Key: GNYMLVZZFMGBIF-YBEGLDIGSA-N
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Description

2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an ethoxy group, a thiazolidinone ring, and a chlorobenzoate moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with thiourea in the presence of a base to form the thiazolidinone ring.

    Aldol Condensation: The thiazolidinone intermediate undergoes an aldol condensation with an appropriate benzaldehyde derivative to form the desired product.

    Esterification: The final step involves the esterification of the resulting compound with 4-chlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or chlorobenzoate groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazolidinone ring is known for exhibiting various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the thiazolidinone ring and chlorobenzoate moiety makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate
  • 2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-bromobenzoate

Uniqueness

Compared to similar compounds, 2-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can enhance its reactivity and biological activity. The specific configuration (Z) also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClNO4S2

Molecular Weight

419.9 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C19H14ClNO4S2/c1-2-24-15-9-11(10-16-17(22)21-19(26)27-16)3-8-14(15)25-18(23)12-4-6-13(20)7-5-12/h3-10H,2H2,1H3,(H,21,22,26)/b16-10-

InChI Key

GNYMLVZZFMGBIF-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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